2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine
Description
Properties
Molecular Formula |
C17H20N2O2 |
|---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine |
InChI |
InChI=1S/C17H20N2O2/c1-20-16-8-7-11(9-17(16)21-2)15-10-13(18)12-5-3-4-6-14(12)19-15/h3-9,13,15,19H,10,18H2,1-2H3 |
InChI Key |
QLDVOHTWZFLWFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(C3=CC=CC=C3N2)N)OC |
Origin of Product |
United States |
Preparation Methods
[4 + 2] Annulation with para-Quinone Methides (p-QMs)
A highly diastereoselective [4 + 2] annulation between ortho-tosylaminophenyl-substituted p-QMs and cyanoalkenes has been demonstrated as a robust method for THQ synthesis. Key steps include:
-
Substrate Preparation : In situ generation of ortho-tosylaminophenyl-substituted p-QMs from 2-(tosylamino)benzyl alcohols under oxidative conditions.
-
Cyanoalkene Activation : α,α-Dicyanoalkenes serve as electron-deficient dienophiles, enabling aza-Michael/1,6-conjugate addition cascades.
-
Reaction Optimization :
Example :
This method’s versatility allows for the introduction of diverse aryl groups at the THQ 4-position, which can be adapted for 3,4-dimethoxyphenyl incorporation.
Povarov Reaction for Diastereoselective THQ Formation
The Povarov reaction, a three-component process involving aniline derivatives, aldehydes, and dienophiles, offers a stereocontrolled route to THQs. For 2-(3,4-dimethoxyphenyl)-THQ derivatives:
-
Aniline Component : p-Toluidine (1 mmol)
-
Aldehyde : 3,4-Dimethoxybenzaldehyde (1.5 mmol)
-
Dienophile : trans-Methyl-isoeugenol (1.5 mmol)
-
Solvent System : Choline chloride/urea deep eutectic solvent (DES) at 110°C.
Key Outcome :
-
Stereochemistry : Equatorial arrangement of C-2 aryl, C-3 methyl, and C-4 aryl groups confirmed via X-ray crystallography.
Introduction of the 4-Amino Group
Post-THQ core synthesis, the 4-amine functionality is installed via selective reduction or substitution.
Nitrile Reduction Strategy
Cyanogroups at the THQ 4-position can be reduced to primary amines using catalytic hydrogenation or borohydride-mediated methods:
Conditions :
Limitation : Over-reduction of aromatic rings may occur without careful catalyst selection.
Direct Amination via Nucleophilic Substitution
For THQs bearing leaving groups (e.g., halides) at C-4:
-
Substrate : 4-Bromo-THQ derivative
-
Reagent : Ammonia (7 M in MeOH)
-
Conditions : 100°C, sealed tube, 24 h
Functionalization with 3,4-Dimethoxyphenyl Groups
Friedel-Crafts Alkylation
Electron-rich arenes like 1,2-dimethoxybenzene undergo electrophilic substitution with THQ intermediates:
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling introduces aryl boronic acids to halogenated THQs:
Integrated Synthetic Routes
Route 1: Annulation-Reduction Sequence
-
Step 1 : [4 + 2] Annulation of ortho-tosylaminophenyl p-QM with α,α-dicyanoalkene bearing 3,4-dimethoxyphenyl.
Overall Yield : 68% (3 steps).
Route 2: Povarov-Amination Approach
Overall Yield : 52% (3 steps).
Analytical Data and Characterization
Spectroscopic Profiles
Chemical Reactions Analysis
2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert quinoline derivatives back to tetrahydroquinolines. Hydrogenation using palladium on carbon is a typical method.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions. Reagents such as sodium hydride and alkyl halides are often used.
Coupling Reactions: Suzuki-Miyaura coupling can be employed to introduce various substituents on the phenyl ring.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine is . It features a tetrahydroquinoline core structure that is known for its diverse biological activities. The presence of methoxy groups enhances its lipophilicity and potential bioactivity.
Anticancer Activity
Research has indicated that tetrahydroquinoline derivatives exhibit promising anticancer properties. A study demonstrated that compounds similar to this compound showed significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways related to cancer progression .
Antioxidant Properties
Compounds containing the tetrahydroquinoline framework have been shown to possess antioxidant activities. They can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases such as neurodegenerative disorders . This property makes them candidates for developing neuroprotective agents.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in vitro. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting potential applications in treating inflammatory diseases . This activity is particularly relevant for conditions like arthritis and chronic inflammatory disorders.
Synthesis and Derivatives
The synthesis of this compound has been achieved through various methods including Pictet–Spengler condensation and other multi-step synthetic routes. Derivatives of this compound have been synthesized to enhance its biological activity and selectivity towards specific targets .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer activity | Showed significant cytotoxic effects against breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Investigate antioxidant capacity | Demonstrated effective free radical scavenging ability comparable to established antioxidants like vitamin C. |
| Study C | Assess anti-inflammatory effects | Inhibited TNF-alpha production in macrophage cultures by over 50%. |
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects: Electron-Donating Groups (e.g., Methoxy): The 3,4-dimethoxy substitution in the target compound likely increases electron density on the aromatic ring, enhancing π-π stacking interactions and solubility in polar solvents compared to non-substituted analogs .
- Positional Isomerism : The 6-methoxy analog demonstrates how methoxy group placement alters electronic distribution and steric interactions, which could affect binding affinity in biological systems.
Challenges:
- Regioselectivity : Introducing substituents at specific positions (e.g., C2 vs. C3) demands precise control over reaction conditions.
- Purification : Methoxy-substituted compounds often require chromatographic separation due to similar polarities of byproducts .
Biological Activity
2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity by reviewing existing literature, examining case studies, and presenting relevant data.
- Molecular Formula : C19H21N O3
- Molecular Weight : 309.38 g/mol
- IUPAC Name : this compound
- SMILES Notation : COc(ccc(CC(N(CCC1)c2c1cccc2)=O)c1)c1OC
Research indicates that this compound exhibits biological activity through various mechanisms:
- Antioxidant Activity : The compound has shown significant antioxidant properties which may help in reducing oxidative stress in cells.
- Anticancer Potential : Studies suggest that it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
- Neuroprotective Effects : The compound may protect neuronal cells from damage caused by neurotoxins, potentially benefiting conditions like Alzheimer's disease.
Biological Activity Data
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University evaluated the effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Neuroprotective Properties
In a model of neurotoxicity induced by glutamate in rat cortical neurons, treatment with this compound resulted in a significant reduction in neuronal death. The compound appeared to modulate glutamate receptor activity and enhance the expression of neuroprotective factors.
Q & A
Q. What are the optimal synthetic routes for 2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine, and how do reaction conditions influence yield?
Answer : The compound’s synthesis typically involves multi-step reactions such as condensation followed by reductive amination. For example, tetrahydroquinoline derivatives are synthesized via cyclization of substituted anilines with ketones or aldehydes under acidic conditions . Optimization of solvent choice (e.g., THF vs. DMF), temperature (e.g., 0°C for HCl addition vs. reflux for cyclization), and reducing agents (e.g., LiAlH₄ or NaBH₄) is critical to achieving high yields (>70%) and purity. Side reactions, such as over-reduction of the tetrahydroquinoline core, must be controlled by stepwise monitoring using TLC or HPLC .
Q. How can researchers characterize the structural and electronic properties of this compound?
Answer : Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the 3,4-dimethoxyphenyl group (δ ~3.8 ppm for OCH₃) and the tetrahydroquinoline backbone (δ ~1.5–2.5 ppm for CH₂ groups) .
- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., C₁₇H₂₀N₂O₂) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry at the 4-amine position, critical for understanding biological interactions .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Answer : Initial screening should focus on:
- Enzyme inhibition : Test against kinases or cytochrome P450 isoforms due to structural similarity to known inhibitors .
- Antimicrobial activity : Use MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
Answer :
- Modifications : Introduce substituents at the 6- or 7-positions of the tetrahydroquinoline ring to enhance target binding. For example, fluorination at C6 improves metabolic stability .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serotonin receptors or DNA topoisomerases .
- Data-driven optimization : Compare IC₅₀ values of analogs (e.g., methoxy vs. ethoxy groups) to identify trends in potency and selectivity .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
Answer : Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) to minimize false positives .
- Stereochemical purity : Use chiral HPLC to isolate enantiomers, as biological activity may differ significantly between (R)- and (S)-configurations .
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify consensus targets .
Q. What strategies are effective for studying its pharmacokinetics and metabolic stability?
Answer :
- In vitro models : Use hepatic microsomes (human/rat) to assess Phase I metabolism (CYP450-mediated oxidation) .
- LC-MS/MS quantification : Track plasma half-life and tissue distribution in rodent models .
- Prodrug design : Introduce ester groups at the 4-amine to enhance solubility and reduce first-pass metabolism .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
